molecular formula C12H9F6N3O4 B2424931 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) CAS No. 2219373-65-4

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate)

Cat. No.: B2424931
CAS No.: 2219373-65-4
M. Wt: 373.211
InChI Key: JMVOZWZTHMJTSR-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The 1,6-naphthyridine scaffold is recognized as a privileged structure in the development of novel therapeutic agents, particularly for its role as a kinase inhibitor scaffold . Researchers utilize this core structure to develop potent inhibitors targeting key oncogenic kinases, with the 1,6-naphthyridinone subfamily being extensively investigated for targeting receptors like MET, a receptor tyrosine kinase implicated in cancer proliferation, invasion, and metastasis . The specific substitution pattern, including the amine group at the 2-position, is crucial for biological activity and optimizing interactions with target proteins . Beyond oncology, naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial properties . The bis(2,2,2-trifluoroacetate) salt form enhances the compound's solubility, facilitating its use in various biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Applications and Research Value: • Kinase Inhibition: Serves as a key intermediate in the synthesis of potential MET kinase inhibitors, which are relevant for anticancer drug development . • Scaffold for Drug Discovery: As a privileged heterocyclic scaffold, it allows for diverse structural modifications to explore structure-activity relationships (SAR) against various biological targets . • Antimicrobial Research: Naphthyridine cores are the foundation of several antibacterial agents, indicating its utility in developing new anti-infectives . Handling and Storage: This compound should be stored in a cool, dry place, and handled in accordance with laboratory safety protocols. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

1,6-naphthyridin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2C2HF3O2/c9-8-2-1-6-5-10-4-3-7(6)11-8;2*3-2(4,5)1(6)7/h1-5H,(H2,9,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVOZWZTHMJTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,6-Naphthyridin-2-amine

Retrosynthetic Analysis

The synthesis of 1,6-naphthyridin-2-amine hinges on constructing the bicyclic core through cyclization or functionalization of preformed pyridine or pyridone precursors. Retrosynthetic disconnections typically target the N1–C2 and C3–C4 bonds, enabling modular assembly of substituents.

Key Intermediate: tert-Butyl 1,6-Naphthyridin-2-ylcarbamate

A widely reported intermediate is tert-butyl 1,6-naphthyridin-2-ylcarbamate, which undergoes acid-mediated deprotection to yield the free amine. This approach, detailed in Scheme 1 , involves:

  • Synthesis of the carbamate : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group ensures stability during subsequent reactions.
  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, generating 1,6-naphthyridin-2-amine.
Scheme 1: Deprotection of tert-Butyl 1,6-Naphthyridin-2-ylcarbamate

$$
\text{tert-Butyl 1,6-naphthyridin-2-ylcarbamate} \xrightarrow{\text{TFA/DCM}} \text{1,6-Naphthyridin-2-amine} + \text{CO}_2 + \text{tert-butanol}
$$
This method achieves a 99% yield under optimized conditions (50% TFA/DCM, 30 min, rt).

Formation of the Bis(2,2,2-trifluoroacetate) Salt

Acid-Base Reaction with Trifluoroacetic Acid

The free amine reacts with excess TFA to form the bis(2,2,2-trifluoroacetate) salt. The stoichiometry requires two equivalents of TFA per amine molecule:
$$
\text{1,6-Naphthyridin-2-amine} + 2\,\text{CF}_3\text{COOH} \rightarrow \text{1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate)}
$$
Key Considerations :

  • Solvent Choice : DCM or ethyl acetate is preferred to avoid side reactions.
  • Purification : Salts are typically isolated via crystallization or column chromatography.

Optimization of Salt Formation

Table 1 summarizes reaction parameters and yields:

Parameter Condition 1 Condition 2 Condition 3
Solvent DCM Ethyl acetate THF
TFA Equivalents 2.0 2.5 3.0
Yield (%) 95 92 88
Purity (HPLC) 99.5% 98.7% 97.2%

Optimal results are achieved with 2.0 equivalents of TFA in DCM, yielding 95% pure product.

Alternative Synthetic Routes

Cyclocondensation of 4-Aminonicotinonitrile

4-Aminonicotinonitrile (27 ) reacts with diethyl malonate (28 ) in ethanol under basic conditions (NaOEt) to form the 1,6-naphthyridine core. Subsequent hydrolysis and decarboxylation yield 1,6-naphthyridin-2-amine:

Scheme 2: Cyclocondensation Pathway

$$
\text{4-Aminonicotinonitrile} + \text{Diethyl malonate} \xrightarrow{\text{NaOEt/EtOH}} \text{1,6-Naphthyridin-2-amine}
$$
This method offers modularity but requires harsh conditions (reflux, 12 h) and achieves lower yields (70–75%).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylation : Excess TFA may lead to over-acylation. Mitigation involves strict stoichiometric control and low-temperature reactions.
  • Oxidation : The amine group is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.

Scalability Issues

  • Deprotection Scale-Up : Large-scale TFA usage necessitates efficient recycling systems to reduce costs.
  • Crystallization Optimization : Gradient cooling improves crystal purity (>99%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CD₃OD): δ 8.83 (s, 1H), 8.37 (d, J = 5.87 Hz, 1H), 8.05 (d, J = 9.00 Hz, 1H), 7.41 (d, J = 6.06 Hz, 1H), 6.93 (d, J = 9.00 Hz, 1H).
  • MS (ESI) : m/z 145 [M+H]⁺, consistent with the molecular formula C₈H₇N₃.

Purity Assessment

HPLC analysis confirms >99.5% purity using a C18 column (gradient: 5–95% acetonitrile in H₂O, 0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit key enzymes involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2-amine: Another naphthyridine derivative with similar chemical properties.

    1,8-Naphthyridin-2-amine: A compound with a different nitrogen atom arrangement in the naphthyridine ring.

Uniqueness

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Biological Activity

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C₈H₇N₃·2C₂HF₃O₂. It is a derivative of naphthyridine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.

The structural characteristics of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) contribute to its biological activity. The trifluoroacetate groups enhance the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activity Overview

  • Anticancer Properties :
    • Mechanism : Related compounds have been identified as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in cancer cell proliferation and survival. By inhibiting FGFR4, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
    • Case Studies : Research indicates that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, aaptamine derivatives have demonstrated IC₅₀ values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .
  • Mechanisms of Action :
    • Signal Transduction Pathway : FGFR4 inhibitors block the FGF19 signaling pathway, which is crucial for cell proliferation and migration. This inhibition can lead to reduced tumor growth and metastasis.
    • Cell Cycle Arrest : Compounds like aaptamine induce G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
  • Additional Biological Activities :
    • Antimicrobial Effects : Some naphthyridine derivatives exhibit antimicrobial properties against various pathogens, highlighting their potential use in treating infectious diseases .
    • Neuroprotective Effects : Certain derivatives have shown promise in neurological applications due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage .

Table 1: Summary of Biological Activities of Naphthyridine Derivatives

Compound NameActivity TypeIC₅₀ (µg/mL)Target Cells/Organisms
AaptamineAnticancer10.47 - 15.03H1299, A549 (lung), HeLa (cervical)
1,6-Naphthyridin-2-amineFGFR4 InhibitionN/ACancer cells
9-Amino-2-ethoxy-8-methoxy-naphthyridineAntimicrobialN/AVarious pathogens
Isolated Aaptamine DerivativesNeuroprotectiveN/ANeuronal cells

Research Findings

Recent studies highlight the potential of naphthyridine derivatives in drug development:

  • Anticancer Studies : Aaptamine derivatives were shown to induce apoptosis through caspase activation and PARP cleavage in cancer cells . The compounds also inhibited XIAP expression, enhancing the apoptotic response.
  • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed their ability to disrupt critical pathways involved in cancer progression, such as PI3K/AKT signaling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate), and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling naphthyridine precursors with trifluoroacetic acid (TFA) under anhydrous conditions. For example, sulfonic acid derivatives of naphthylamine (e.g., 2-Naphthylamine-1-sulfonic acid) can serve as intermediates . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of TFA to the free base (1:2) are critical for maximizing yield. Purification via recrystallization in acetonitrile/ethyl acetate mixtures is recommended to remove unreacted reagents .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use HPLC-MS/MS with a C18 column and a mobile phase of methanol:water (50:50 v/v) containing 0.1% formic acid. Compare retention times and fragmentation patterns against a certified reference standard. Purity thresholds (>98%) should be confirmed via UV-Vis at 254 nm, with trifluoroacetate counterions verified by ¹⁹F NMR .

Q. What are the stability considerations for 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) in aqueous vs. organic solvents?

  • Methodology : Conduct accelerated stability studies by storing the compound in DMSO, methanol, and phosphate-buffered saline (pH 7.4) at 4°C and 25°C. Monitor degradation via LC-MS every 24 hours. Trifluoroacetate salts are hygroscopic; thus, lyophilization and storage under inert gas (argon) are advised to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the electron-withdrawing effect of the -CF₃ group. Compare experimental vs. theoretical pKa values (using potentiometric titration) to assess protonation sites. The trifluoroacetate moiety enhances solubility in polar aprotic solvents, which can be leveraged in catalytic applications .

Q. What mechanistic insights explain contradictory results in its bioactivity across cell lines?

  • Methodology : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differential expression of target proteins (e.g., kinases or DNA repair enzymes) in responsive vs. resistant cell lines. Validate using siRNA knockdowns and competitive binding assays with isotopic labeling (e.g., ¹⁵N or ¹³C). Contradictions may arise from cell-specific metabolic activation or efflux pump activity .

Q. How can researchers design experiments to probe its role in modulating oxidative stress pathways?

  • Methodology : Expose model organisms (e.g., C. elegans or murine hepatocytes) to the compound and quantify biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) and malondialdehyde (MDA) via solid-phase extraction (SPE) and HPLC-MS/MS. Include controls with N-acetylcysteine to distinguish direct antioxidant effects from indirect pathway modulation .

Methodological Best Practices

Parameter Recommended Protocol Key Reference
Synthesis Anhydrous TFA coupling at 70°C, 12-hour reflux
Purification Recrystallization (ACN/EtOAc, 3:1 v/v)
Analytical Validation ¹H/¹⁹F NMR, HPLC-MS/MS (LOQ: 0.1 ng/mL)
Stability Testing Lyophilized storage at -80°C under argon

Theoretical Frameworks for Advanced Studies

  • Link reactivity studies to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
  • For bioactivity contradictions, apply systems biology models to map compound interactions with proteomic networks .

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